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Compound of Interest

Compound Name:
trans-3-Hydroxy-4-phenoxy-

pyrrolidine

Cat. No.: B8328214

Get Quote

Executive Summary
This technical guide details the protocol for synthesizing N-Boc-trans-3-hydroxy-4-phenoxy-
pyrrolidine, a high-value scaffold in medicinal chemistry often employed in fragment-based

drug discovery (FBDD) and the development of kinase inhibitors. The synthesis hinges on the

regioselective and stereospecific ring-opening of tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-

carboxylate (N-Boc-3,4-epoxypyrrolidine) with a phenol nucleophile.

This protocol prioritizes the SN2 mechanism to strictly enforce the trans-stereochemistry

between the C3-hydroxyl and C4-phenoxy groups. We provide a robust, scalable workflow

suitable for gram-scale preparation.

Strategic Analysis & Retrosynthesis
The target molecule contains a 1,2-disubstituted pyrrolidine core with specific trans geometry.

The most reliable disconnection is at the C-O bond of the phenoxy ether, tracing back to an

epoxide precursor.

Retrosynthetic Logic (Graphviz)
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Figure 1: Retrosynthetic analysis showing the critical epoxide intermediate derived from N-Boc-

3-pyrroline.

Materials & Safety
Reagents Table

Reagent CAS No. Equiv.[1] Role Safety Note

N-Boc-3,4-

epoxypyrrolidine
114214-49-2 1.0 Electrophile

Irritant; store

cold.

Phenol 108-95-2 1.2 Nucleophile
Toxic; caustic

burns.

Cesium

Carbonate

(Cs₂CO₃)

534-17-8 2.0 Base
Hygroscopic;

irritant.

DMF

(Anhydrous)
68-12-2 Solvent Solvent

Teratogen; use in

fume hood.

Ethyl Acetate 141-78-6 - Extraction Flammable.

Critical Process Parameters (CPP)
Temperature: 80°C – 100°C. Lower temperatures result in sluggish kinetics; higher

temperatures risk Boc-deprotection or polymerization.

Stoichiometry: Excess phenol (1.2–1.5 eq) ensures complete consumption of the expensive

epoxide.
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Water Content: Strictly anhydrous conditions are required to prevent hydrolysis of the

epoxide to the diol (by-product).

Detailed Experimental Protocol
Step 1: Synthesis of N-Boc-3,4-epoxypyrrolidine (If not
purchasing)
Note: This compound is commercially available (CAS 114214-49-2). If synthesis is required,

follow the mCPBA oxidation route.

Dissolve N-Boc-3-pyrroline (10 g, 59 mmol) in DCM (200 mL) at 0°C.

Add mCPBA (1.2 eq) portion-wise over 30 mins.

Stir at RT for 16 h.

Quench with sat. Na₂SO₃ followed by sat. NaHCO₃.

Extract with DCM, dry over MgSO₄, and concentrate.

Purify via silica gel chromatography (Hex/EtOAc) to yield the epoxide as a white solid/oil.

Step 2: Epoxide Ring Opening (Target Synthesis)
Rationale: Base-mediated opening of the epoxide by phenol follows an SN2 mechanism. The

nucleophile attacks the carbon from the face opposite the epoxide oxygen, guaranteeing the

trans-configuration.

Procedure:
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux

condenser. Flush with Argon or Nitrogen.

Solvation: Add N-Boc-3,4-epoxypyrrolidine (1.0 g, 5.4 mmol) and Phenol (0.61 g, 6.5 mmol,

1.2 eq) to the flask.

Solvent Addition: Add anhydrous DMF (10 mL). Concentration approx. 0.5 M.
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Base Addition: Add Cesium Carbonate (3.5 g, 10.8 mmol, 2.0 eq) in one portion.

Alternative: Potassium Carbonate (K₂CO₃) can be used but often requires longer reaction

times or higher temperatures.

Reaction: Heat the mixture to 85°C in an oil bath. Stir vigorously for 12–16 hours.

Monitoring: Check TLC (30% EtOAc in Hexanes). The epoxide (Rf ~0.6) should disappear;

the product (Rf ~0.3) will appear as a more polar spot.

Workup:

Cool to room temperature.[2][3]

Dilute with Water (50 mL) and extract with Ethyl Acetate (3 x 30 mL). Note: DMF requires

thorough water washing to remove.

Wash combined organics with 5% LiCl solution (to remove residual DMF) and then Brine.

Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Purification:

Purify the crude residue via flash column chromatography on silica gel.

Eluent: Gradient of 10% to 40% EtOAc in Hexanes.

Yield: Expect 75–85% as a viscous oil or low-melting solid.

Mechanism & Stereochemistry[4]
The reaction proceeds via a Walden Inversion at the site of attack.

Base deprotonates Phenol
(PhOH → PhO-)

Nucleophilic Attack (SN2)
PhO- attacks C3/C4 from bottom face

Epoxide Activation
(Strain Energy)

Alkoxide Protonation
(Workup)

Inversion of Configuration
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Figure 2: Mechanistic pathway ensuring trans-selectivity.

Because the starting epoxide is meso (if achiral) or C2-symmetric, the attack at C3 or C4 leads

to the same racemic trans product. If enantiopure epoxide is used, the product will be

enantiopure.

Quality Control & Characterization
Validate the synthesis using the following spectroscopic markers.

1H NMR (400 MHz, CDCl₃)
Aromatic Protons: δ 7.30–6.90 (m, 5H, Ph-H).

C4-H (Ether methine): δ 4.65 (m, 1H). Look for a doublet of triplets.

C3-H (Alcohol methine): δ 4.40 (m, 1H).

Pyrrolidine CH₂: δ 3.80–3.40 (m, 4H). Complex due to Boc rotamers.

Boc Group: δ 1.46 (s, 9H).

Mass Spectrometry (ESI)
Expected Mass: [M+H]⁺ = 280.15 (calc).

Observed: Often observed as [M+Na]⁺ = 302.15 or [M-Boc+H]⁺ = 180.10 (fragmentation).

Troubleshooting Guide
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Issue Probable Cause Corrective Action

Low Yield (<40%)
Incomplete reaction or

hydrolysis.

Ensure DMF is anhydrous.

Increase temp to 100°C. Verify

Cs₂CO₃ quality.

No Reaction Nucleophile not activated.

Switch base to NaH (1.1 eq) in

DMF at 0°C -> RT to pre-form

phenoxide before adding

epoxide.

Side Product: Diol Water present in solvent.[4][5]
Use fresh anhydrous DMF and

flame-dry glassware.

Boc Loss
Acidic impurities or excessive

heat.

Keep temp <110°C. Ensure

phenol is not highly acidic

(e.g., nitrophenols may require

milder conditions).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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